molecular formula C21H18N2O2 B12737421 Pyrido(2,1-a)isoindole-1-carboxamide, 4,6-dihydro-N,N-dimethyl-4-oxo-3-phenyl- CAS No. 141388-85-4

Pyrido(2,1-a)isoindole-1-carboxamide, 4,6-dihydro-N,N-dimethyl-4-oxo-3-phenyl-

Cat. No.: B12737421
CAS No.: 141388-85-4
M. Wt: 330.4 g/mol
InChI Key: UVBZZOIHBROPPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido(2,1-a)isoindole-1-carboxamide, 4,6-dihydro-N,N-dimethyl-4-oxo-3-phenyl- is a heterocyclic compound that belongs to the class of pyridoisoindolesPyridoisoindoles are known for their diverse biological activities, including cytostatic, antiviral, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido(2,1-a)isoindole-1-carboxamide, 4,6-dihydro-N,N-dimethyl-4-oxo-3-phenyl- can be achieved through several methods. One common approach involves the construction of the pyridine nucleus on the indole fragment. For example, the three-component reaction of indole-2-carbaldehyde with alkynes and 2-bromoacetophenones in DMF at 110°C has been described as a method for the synthesis of pyridoisoindole esters .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyrido(2,1-a)isoindole-1-carboxamide, 4,6-dihydro-N,N-dimethyl-4-oxo-3-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMF or DMSO, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyridoisoindole derivatives .

Mechanism of Action

The mechanism of action of pyrido(2,1-a)isoindole-1-carboxamide, 4,6-dihydro-N,N-dimethyl-4-oxo-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting cytostatic and antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to pyrido(2,1-a)isoindole-1-carboxamide, 4,6-dihydro-N,N-dimethyl-4-oxo-3-phenyl- include other pyridoisoindole derivatives and related heterocyclic compounds such as indoles and isoquinolines .

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural features and biological activities.

Properties

CAS No.

141388-85-4

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

N,N-dimethyl-4-oxo-3-phenyl-6H-pyrido[2,1-a]isoindole-1-carboxamide

InChI

InChI=1S/C21H18N2O2/c1-22(2)20(24)18-12-17(14-8-4-3-5-9-14)21(25)23-13-15-10-6-7-11-16(15)19(18)23/h3-12H,13H2,1-2H3

InChI Key

UVBZZOIHBROPPE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C2C3=CC=CC=C3CN2C(=O)C(=C1)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.